
茶黄素二没食子酸酯; 茶黄素-3,3'-二没食子酸酯
描述
Theaflavin digallate, also known as Theaflavine-3,3’-digallate, is a natural polyphenolic compound predominantly found in black tea. It is one of the major derivatives of theaflavins, which are formed during the fermentation process of tea leaves. Theaflavin digallate is known for its potent antioxidant properties and has been studied for its potential health benefits, including antiviral, anti-inflammatory, and anticancer activities .
科学研究应用
Theaflavin digallate has a wide range of scientific research applications across various fields:
Medicine: Due to its antiviral, anti-inflammatory, and anticancer properties, theaflavin digallate is being investigated for its potential therapeutic applications in treating diseases such as cancer, viral infections, and inflammatory disorders
Industry: Theaflavin digallate is used in the food and beverage industry as a natural antioxidant and preservative.
作用机制
Target of Action
Theaflavin digallate; Theaflavine-3,3’-digallate (TFDG) is a natural flavonoid compound that has been found to interact with several targets. It has been reported to affect inflammatory signaling pathways such as NF-κB and JNK . TFDG has also been predicted to interact with BCL-2, a protein involved in the regulation of cell death . Furthermore, it has been suggested that TFDG can bind to Zika virus protease (ZIKVpro), inhibiting its activity .
Mode of Action
TFDG’s mode of action is multifaceted. It has been reported to suppress the activation of NFkappaB through inhibition of IkappaB kinase (IKK) activity . It is also suggested that TFDG can interact with BCL-2, weakening the interaction between BCL-2 and Beclin1 . Beclin1 plays a central role in autophagy, a process that TFDG has been found to regulate .
Biochemical Pathways
TFDG affects multiple biochemical pathways. It has been reported to influence inflammatory signaling pathways such as NF-κB and JNK . Additionally, it has been suggested that TFDG can regulate autophagy pathways by targeting mTOR . TFDG has also been found to inhibit the PKCδ/aSMase signaling pathway .
Pharmacokinetics
It is known that tfdg is a natural compound present in black tea . More research is needed to fully understand the ADME properties of TFDG and their impact on its bioavailability.
Result of Action
TFDG has been found to have various effects at the molecular and cellular level. It can reduce M1 macrophages (pro-inflammatory) and inflammatory cytokines such as IL-1, IL-6, and TNF-α both in vitro and in vivo . At the same time, TFDG promotes the polarization of M2 macrophages (anti-inflammatory) . Animal experiments have shown that TFDG can improve joint damage .
Action Environment
The action of TFDG can be influenced by environmental factors. For example, the anti-inflammatory and cancer chemopreventive actions of TFDG may be affected by the presence of other compounds or conditions in the body . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of TFDG.
生化分析
Biochemical Properties
Theaflavin Digallate; Theaflavin-3,3’-Digallate has been found to interact with various enzymes and proteins. It directly binds to ZIKVpro (Zika Virus Protease) and inhibits its replication . It also inhibits the activity of gp41 and NS2B-3 protease and has antiviral activity against HSV and HIV-1 .
Cellular Effects
Theaflavin Digallate; Theaflavine-3,3’-Digallate has been shown to have significant effects on various types of cells and cellular processes. It reduces hydroxyl radical-induced damage to plasmid DNA . It also inhibits the post-entry events of the Zika virus replication cycle from gene transcription and translation levels .
Molecular Mechanism
At the molecular level, Theaflavin Digallate; Theaflavine-3,3’-Digallate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It directly binds to ZIKVpro and inhibits ZIKV replication .
准备方法
Synthetic Routes and Reaction Conditions
Theaflavin digallate can be synthesized through the enzymatic oxidation of catechin monomers present in fresh green tea leaves. This process involves the use of polyphenol oxidase enzymes, which catalyze the condensation of gallocatechin and catechin to form theaflavins, including theaflavin digallate . The optimal conditions for this enzymatic reaction include a pH of 4.0, a temperature of 25°C, and a reaction time of 30 minutes .
Industrial Production Methods
Industrial production of theaflavin digallate typically involves the fermentation of tea leaves, where the natural enzymatic processes lead to the formation of theaflavins. The efficiency of production can be enhanced by optimizing the activity of polyphenol oxidase enzymes through protein engineering and transition state conformation optimization .
化学反应分析
Types of Reactions
Theaflavin digallate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in redox reactions due to its polyphenolic structure, which allows it to donate and accept electrons .
Common Reagents and Conditions
Common reagents used in the reactions involving theaflavin digallate include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the polyphenolic structure .
Major Products Formed
The major products formed from the reactions of theaflavin digallate depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield catechol derivatives .
相似化合物的比较
Theaflavin digallate is unique among theaflavins due to its digallate structure, which enhances its antioxidant and biological activities. Similar compounds include:
Theaflavin: The simplest form of theaflavin, lacking the gallate groups.
Theaflavin-3-gallate: Contains a single gallate group, offering intermediate antioxidant activity.
Theaflavin-3’-gallate: Similar to theaflavin-3-gallate but with the gallate group attached at a different position.
Theaflavin digallate stands out due to its superior biological activities, making it a promising candidate for various therapeutic and industrial applications .
属性
IUPAC Name |
[2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEASWHWETFMWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H32O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30462-35-2 | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226 - 230 °C | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)
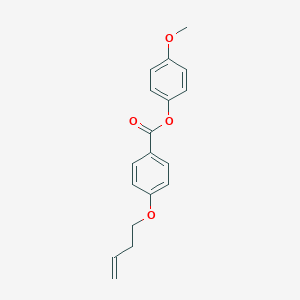
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)


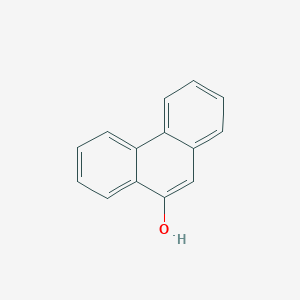
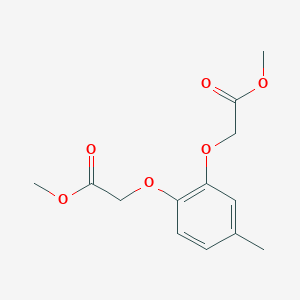
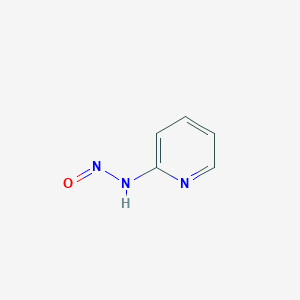

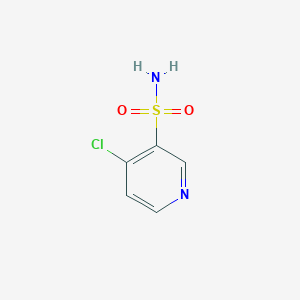

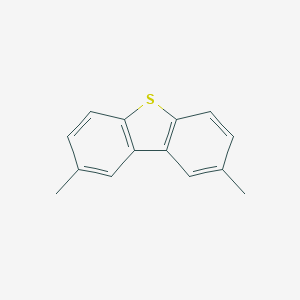

![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)
